molecular formula C15H24Cl2N2 B1441082 1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride CAS No. 1220030-53-4

1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride

Cat. No.: B1441082
CAS No.: 1220030-53-4
M. Wt: 303.3 g/mol
InChI Key: KKWCPTNCOMCADV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride is a chemical compound with the molecular formula C15H24Cl2N2. It is a derivative of indoline, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.

Preparation Methods

The synthesis of 1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes .

Comparison with Similar Compounds

1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride can be compared with other indoline derivatives, such as:

Properties

IUPAC Name

1-(2-piperidin-3-ylethyl)-2,3-dihydroindole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2.2ClH/c1-2-6-15-14(5-1)8-11-17(15)10-7-13-4-3-9-16-12-13;;/h1-2,5-6,13,16H,3-4,7-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWCPTNCOMCADV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCN2CCC3=CC=CC=C32.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride
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1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride
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1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride
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